molecular formula C9H7ClN2O2 B14091098 Methyl 7-chloroimidazo[1,5-a]pyridine-6-carboxylate

Methyl 7-chloroimidazo[1,5-a]pyridine-6-carboxylate

Cat. No.: B14091098
M. Wt: 210.62 g/mol
InChI Key: WHZXTJYMYNSRDM-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-chloroimidazo[1,5-a]pyridine-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclocondensation of 2-aminopyridine derivatives with α-haloketones, followed by esterification to introduce the methyl ester group . The reaction conditions often require the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-chloroimidazo[1,5-a]pyridine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 7-chloroimidazo[1,5-a]pyridine-6-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 7-chloroimidazo[1,5-a]pyridine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of the target. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-chloroimidazo[1,2-a]pyridine-5-carboxylate
  • Methyl 6-chloroimidazo[1,2-a]pyridine-8-carboxylate
  • 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide

Uniqueness

Methyl 7-chloroimidazo[1,5-a]pyridine-6-carboxylate is unique due to its specific substitution pattern and the position of the chlorine atom and carboxylate group. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H7ClN2O2

Molecular Weight

210.62 g/mol

IUPAC Name

methyl 7-chloroimidazo[1,5-a]pyridine-6-carboxylate

InChI

InChI=1S/C9H7ClN2O2/c1-14-9(13)7-4-12-5-11-3-6(12)2-8(7)10/h2-5H,1H3

InChI Key

WHZXTJYMYNSRDM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN2C=NC=C2C=C1Cl

Origin of Product

United States

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